Trikvilar

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trikvilar is a combination oral contraceptive that contains two active ingredients: levonorgestrel and ethinyl estradiol. Levonorgestrel is a synthetic form of the naturally occurring female sex hormone, progesterone, while ethinyl estradiol is a synthetic form of estrogen. This combination is primarily used to prevent pregnancy by inhibiting ovulation, altering the cervical mucus to prevent sperm penetration, and modifying the endometrial lining to prevent implantation .

Synthetic Routes and Reaction Conditions:

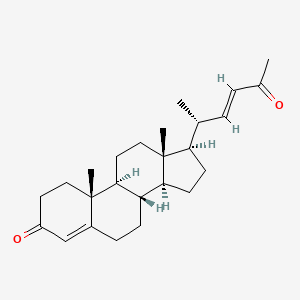

Levonorgestrel: The synthesis of levonorgestrel involves multiple steps, starting from estrone. The key steps include the reduction of estrone to estradiol, followed by selective oxidation and subsequent functional group modifications to introduce the desired substituents.

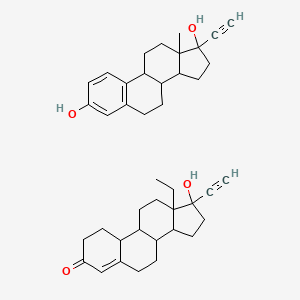

Ethinyl Estradiol: Ethinyl estradiol is synthesized from estrone through a series of reactions, including acetylation, reduction, and selective oxidation to introduce the ethinyl group at the 17α-position.

Industrial Production Methods:

- The industrial production of these compounds involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in controlled environments to maintain the stability and efficacy of the active ingredients .

Types of Reactions:

Oxidation: Levonorgestrel and ethinyl estradiol can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert ketones or other oxidized forms back to their respective alcohols.

Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various catalysts and reagents, such as acids, bases, and transition metal catalysts, are employed depending on the specific substitution reaction.

Major Products:

- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of levonorgestrel can yield 17α-hydroxyprogesterone derivatives .

科学的研究の応用

Trikvilar has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the synthesis and reactivity of steroid hormones.

Biology: Researchers use this compound to investigate the effects of synthetic hormones on cellular processes and reproductive biology.

Medicine: this compound is extensively studied for its contraceptive efficacy, safety profile, and potential therapeutic uses in conditions like endometriosis and polycystic ovary syndrome.

Industry: The pharmaceutical industry utilizes this compound in the development of new contraceptive formulations and hormone replacement therapies

作用機序

Trikvilar exerts its effects through multiple mechanisms:

Inhibition of Ovulation: Levonorgestrel and ethinyl estradiol suppress the release of gonadotropins from the hypothalamus, preventing the maturation and release of eggs from the ovaries.

Alteration of Cervical Mucus: The combination of hormones thickens the cervical mucus, making it difficult for sperm to penetrate and reach the egg.

Modification of Endometrial Lining: The hormones alter the endometrial lining, making it less receptive to implantation of a fertilized egg

類似化合物との比較

Norgestrel: A progestin similar to levonorgestrel but with a slightly different chemical structure.

Desogestrel: Another progestin used in combination oral contraceptives, known for its high selectivity for progesterone receptors.

Norethindrone: A first-generation progestin used in various contraceptive formulations.

Uniqueness:

- Trikvilar’s unique combination of levonorgestrel and ethinyl estradiol provides a balanced hormonal profile, offering effective contraception with a favorable safety and side effect profile. Its triphasic formulation mimics the natural hormonal cycle, reducing the incidence of side effects and improving user compliance .

特性

分子式 |

C41H52O4 |

|---|---|

分子量 |

608.8 g/mol |

IUPAC名 |

13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H28O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,13,16-19,23H,3,5-12H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3 |

InChIキー |

ORKBYCQJWQBPFG-UHFFFAOYSA-N |

正規SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-hydroxy-3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14089208.png)

![N-(4-methylphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide](/img/structure/B14089212.png)

![1-(3-Butoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089213.png)

![3-[2-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14089220.png)

![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B14089223.png)

![7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089226.png)

![2-(2-Hydroxyethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089230.png)